molecular formula C6H10S B13611652 2-Ethenylthiolane

2-Ethenylthiolane

Cat. No.: B13611652
M. Wt: 114.21 g/mol
InChI Key: YQGVJKSRGWEXGU-UHFFFAOYSA-N
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Description

2-Ethenylthiolane is a heterocyclic organic compound containing a five-membered ring with sulfur and an ethenyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenylthiolane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,4-dihalobutanes with sodium sulfide, which leads to the formation of the thiolane ring. The ethenyl group can be introduced through subsequent reactions, such as the addition of vinyl magnesium bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Ethenylthiolane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiolane derivatives with different functional groups.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted thiolanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiolanes.

Scientific Research Applications

2-Ethenylthiolane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions involving sulfur-containing heterocycles.

    Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Ethenylthiolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur atom in the thiolane ring can form bonds with various biological molecules, influencing their activity and function. The ethenyl group can also participate in reactions that modify the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    Thiolane: A similar compound without the ethenyl group, used in various chemical applications.

    Tetrahydrothiophene: Another sulfur-containing heterocycle with different reactivity and applications.

    2-Methyloxolane: A related compound with an oxygen atom in the ring instead of sulfur.

Uniqueness

2-Ethenylthiolane is unique due to the presence of both the sulfur atom and the ethenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C6H10S

Molecular Weight

114.21 g/mol

IUPAC Name

2-ethenylthiolane

InChI

InChI=1S/C6H10S/c1-2-6-4-3-5-7-6/h2,6H,1,3-5H2

InChI Key

YQGVJKSRGWEXGU-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCCS1

Origin of Product

United States

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